molecular formula C14H15N3O5 B10897263 3-[(3,4-dimethoxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylic acid

3-[(3,4-dimethoxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B10897263
M. Wt: 305.29 g/mol
InChI Key: YGTILMHGZPGRTR-UHFFFAOYSA-N
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Description

3-[(3,4-Dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a carboxylic acid group and a dimethoxyanilino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of key intermediates One common approach involves the reaction of 3,4-dimethoxyaniline with a suitable acylating agent to form the corresponding amide This intermediate is then subjected to cyclization reactions to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis. Additionally, purification methods such as recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the aniline moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-[(3,4-Dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,5-Dimethoxyanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
  • 7-[(3,4-Dimethoxyanilino)carbonyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid

Uniqueness

3-[(3,4-Dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a dimethoxyanilino carbonyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H15N3O5

Molecular Weight

305.29 g/mol

IUPAC Name

5-[(3,4-dimethoxyphenyl)carbamoyl]-2-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C14H15N3O5/c1-17-10(14(19)20)7-9(16-17)13(18)15-8-4-5-11(21-2)12(6-8)22-3/h4-7H,1-3H3,(H,15,18)(H,19,20)

InChI Key

YGTILMHGZPGRTR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=CC(=C(C=C2)OC)OC)C(=O)O

Origin of Product

United States

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